molecular formula C19H15NO5S B2461423 methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477570-49-3

methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2461423
CAS RN: 477570-49-3
M. Wt: 369.39
InChI Key: CTCXPYNTLSXDNN-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related compounds, such as "methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate," reveals insights into the molecular conformation, intra- and intermolecular hydrogen bonding patterns, and the overall stability of the crystal lattice. Such analyses are crucial for understanding the physical properties and reactivity of novel compounds, guiding their application in material science and molecular engineering (Vasu et al., 2004).

Synthetic Methodologies

Research on synthetic routes, such as the facile four-component Gewald reaction under organocatalyzed aqueous conditions, highlights the versatility of thiophene derivatives in synthesizing complex molecules efficiently. These methodologies are significant for pharmaceutical synthesis, agrochemical production, and the development of novel organic materials (M. S. Abaee, Somaye Cheraghi, 2013).

Conformationally Constrained Derivatives

Synthesis of conformationally constrained tryptophan derivatives showcases the potential of incorporating thiophene motifs into biologically active molecules to study peptide and protein structures. This application is critical for drug design and the elucidation of biological pathways, where the rigidity of such compounds can help in understanding the structure-activity relationships (D. Horwell, Paul D. Nichols, G. Ratcliffe, E. Roberts, 1994).

Electrocatalytic Applications

The electrochromic properties of 1,2-bis(3-thienyl)cyclopentene derivatives, which can transition between colorless and colored states under different stimuli, highlight potential applications in smart materials and molecular electronics. Such materials can be used in displays, sensors, and adaptive camouflage technologies (A. Peters, N. Branda, 2003).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-24-19(23)16-11-6-4-8-15(11)26-18(16)20-17(22)14-9-12(21)10-5-2-3-7-13(10)25-14/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXPYNTLSXDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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